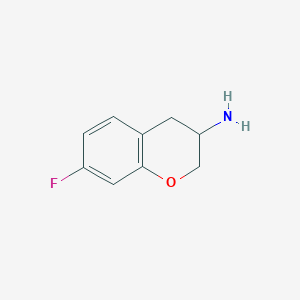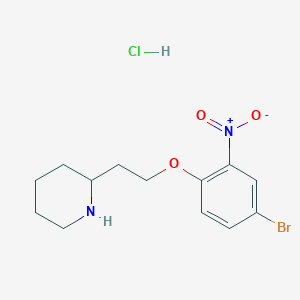
2-Butoxi-5-metilbenzaldehído
Descripción general
Descripción
2-Butoxy-5-methylbenzaldehyde, also known as MMB or CreSolv, is a colorless to pale yellow liquid with a strong, sweet, and floral odor. It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of 2-Butoxy-5-methylbenzaldehyde is represented by the InChI code1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 . This compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Butoxi-5-metilbenzaldehído: se utiliza en la síntesis orgánica como intermedio para la preparación de compuestos químicos más complejos. Su grupo aldehído es reactivo y puede participar en diversas reacciones químicas, como la condensación para formar bases de Schiff, que son útiles en la síntesis de colorantes, pigmentos y productos farmacéuticos .
Química Medicinal
En la química medicinal, este compuesto puede servir como precursor en la síntesis de posibles agentes terapéuticos. Su estructura permite la modificación en compuestos que pueden interactuar con objetivos biológicos, lo que ayuda en los procesos de descubrimiento y desarrollo de fármacos.
Ciencia de los Materiales
Las propiedades químicas únicas del compuesto lo hacen adecuado para crear materiales novedosos. Por ejemplo, se puede utilizar para sintetizar nuevos tipos de polímeros con aplicaciones potenciales en recubrimientos, adhesivos y otros materiales industriales .
Química Analítica
This compound: puede utilizarse como patrón o reactivo en química analítica para ayudar a identificar o cuantificar otras sustancias. Sus propiedades espectrales distintas pueden ser beneficiosas en técnicas como la cromatografía o la espectroscopia .
Ciencia Ambiental
Los investigadores pueden explorar el uso de este compuesto en la ciencia ambiental, particularmente en el estudio de la degradación de contaminantes orgánicos. Su estructura química podría estar involucrada en la descomposición de sustancias nocivas, contribuyendo a tecnologías ambientales más limpias.
Química Agrícola
En el campo de la química agrícola, This compound podría investigarse por su posible uso en la síntesis de agroquímicos. Estos podrían incluir pesticidas o herbicidas, donde las propiedades del compuesto podrían mejorar la eficacia o reducir el impacto ambiental de estos productos.
Mecanismo De Acción
Target of Action
The primary targets of 2-Butoxy-5-methylbenzaldehyde are the cellular antioxidation systems . This compound disrupts these systems, which are crucial for maintaining the redox balance within cells .
Mode of Action
2-Butoxy-5-methylbenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the compound’s redox-active properties . The compound’s mode of action involves the disruption of cellular antioxidation, which is achieved through its redox-active properties .
Biochemical Pathways
The affected biochemical pathways involve the oxidative stress-response pathway . The disruption of cellular antioxidation by 2-Butoxy-5-methylbenzaldehyde leads to changes in these pathways, resulting in the destabilization of cellular redox homeostasis .
Result of Action
The molecular and cellular effects of 2-Butoxy-5-methylbenzaldehyde’s action involve the disruption of cellular antioxidation . This disruption leads to the destabilization of cellular redox homeostasis, which can inhibit microbial growth .
Análisis Bioquímico
Biochemical Properties
2-Butoxy-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a redox-active compound that can disrupt cellular antioxidation systems . This disruption is achieved through interactions with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to act as a redox cycler makes it a potent inhibitor of microbial growth by destabilizing cellular redox balance .
Cellular Effects
2-Butoxy-5-methylbenzaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound has been shown to inhibit growth by targeting antioxidation components . The impact on gene expression and cellular metabolism is significant, as it can lead to altered cellular functions and potentially cell death.
Molecular Mechanism
The molecular mechanism of 2-Butoxy-5-methylbenzaldehyde involves its redox-active properties. The compound exerts its effects by binding to and inhibiting enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components. Additionally, the compound can interfere with mitochondrial respiration, further exacerbating oxidative stress . These molecular interactions highlight the compound’s potential as a chemosensitizing agent in combination with conventional drugs or fungicides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butoxy-5-methylbenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that sustained exposure to high concentrations of similar compounds can lead to long-term effects on cellular function . The stability of 2-Butoxy-5-methylbenzaldehyde in various conditions and its degradation products can influence its long-term impact on cells. Monitoring these temporal effects is crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Butoxy-5-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and could be used effectively as an antifungal agent . At higher doses, it can cause adverse effects, including oxidative damage and potential toxicity. The threshold effects observed in these studies are critical for determining safe and effective dosage levels. Understanding the dosage-dependent effects is essential for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
2-Butoxy-5-methylbenzaldehyde is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in cellular antioxidation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in redox cycling further emphasizes its impact on metabolic pathways and cellular homeostasis.
Subcellular Localization
2-Butoxy-5-methylbenzaldehyde’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as mitochondria, where it can exert its redox-active effects . Targeting signals and post-translational modifications may also play a role in directing the compound to particular subcellular compartments. The localization of 2-Butoxy-5-methylbenzaldehyde is essential for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-butoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBXTBHVMZTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
